Dehydroandrographolide

Catalog No.
S002602
CAS No.
134418-28-3
M.F
C20H28O4
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroandrographolide

CAS Number

134418-28-3

Product Name

Dehydroandrographolide

IUPAC Name

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1

InChI Key

YIIRVUDGRKEWBV-CZUXAOBFSA-N

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O

Description

2(3H)-Furanone, 3-(2-((1S,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)-, (3E)- is a natural product found in Andrographis paniculata with data available.
  • Anti-inflammatory effects

    Research suggests DFA may possess anti-inflammatory properties. Studies have explored its effects on different types of inflammation, including inflammatory bowel disease and rheumatoid arthritis [, ].

  • Immunomodulatory effects

    Some scientific investigations suggest DFA might modulate the immune system. Research has looked at its potential effects on immune cell function and cytokine production [, ].

Dehydroandrographolide is a bioactive compound derived from the plant Andrographis paniculata, commonly known for its medicinal properties. It is a diterpenoid lactone that has garnered attention due to its various pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Structurally, dehydroandrographolide is characterized by a unique arrangement of carbon rings and functional groups that contribute to its biological activity. The compound has been extensively studied for its potential therapeutic applications in various diseases, particularly in cancer treatment.

That can modify its structure and enhance its biological activity. One notable reaction involves the formation of derivatives through esterification and other modifications. For instance, the synthesis of potassium dehydroandrographolide succinate involves reacting dehydroandrographolide with succinic anhydride in the presence of a catalyst to produce a more soluble and bioactive form of the compound . This reaction is significant as it enhances the compound's pharmacokinetic properties, making it more effective in therapeutic applications.

The biological activities of dehydroandrographolide are diverse:

  • Anti-Cancer Activity: Dehydroandrographolide has been shown to induce autophagy in oral cancer cells, leading to cell death through mechanisms involving the modulation of p53 expression and activation of stress-related kinases like JNK1/2 . It also inhibits metastasis by modulating matrix metalloproteinases, which are crucial for cancer cell invasion .
  • Anti-Inflammatory Effects: The compound exhibits anti-inflammatory properties by inhibiting pathways related to immune responses, such as those mediated by immunoglobulin E. This action is particularly relevant in allergic reactions and asthma .
  • Immunomodulatory Effects: Dehydroandrographolide enhances innate immunity and has been reported to up-regulate antimicrobial peptides in the intestinal tract, contributing to its role in immune defense .

Several synthesis methods for dehydroandrographolide have been explored:

  • Extraction from Plant Material: The primary method of obtaining dehydroandrographolide is through extraction from Andrographis paniculata. This involves solvent extraction techniques followed by purification processes such as chromatography.
  • Chemical Synthesis: As mentioned earlier, chemical modifications can be performed on andrographolide to yield dehydroandrographolide derivatives. One method includes reacting andrographolide with succinic anhydride under specific conditions to produce various esters and salts .
  • Derivatization: New derivatives can be synthesized to enhance the biological activity or solubility of dehydroandrographolide, as seen in studies focusing on anti-Zika virus agents .

Dehydroandrographolide has several applications in medicine:

  • Cancer Therapy: Its ability to induce apoptosis and inhibit metastasis makes it a candidate for cancer treatment.
  • Anti-Allergic Medications: Due to its immunomodulatory effects, it can be used in formulations aimed at treating allergic conditions.
  • Antiviral Agents: Recent studies have indicated potential antiviral properties against viruses like Zika, making it relevant for developing antiviral therapies .

Interaction studies have highlighted the mechanisms through which dehydroandrographolide exerts its effects:

  • Molecular Docking Studies: These studies have shown that dehydroandrographolide interacts with multiple target proteins involved in cancer pathways, suggesting a multifaceted approach to its therapeutic effects .
  • Calcium Signaling Pathways: Research indicates that dehydroandrographolide influences calcium signaling pathways, which are crucial for various cellular processes including mast cell activation during allergic responses .

Dehydroandrographolide shares structural similarities with several other compounds derived from Andrographis paniculata and related plants. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
AndrographolideDiterpenoidPrecursor to dehydroandrographolide; lower bioactivity
IsoandrographolideDiterpenoidExhibits different pharmacological profiles; less studied
NeoandrographolideDiterpenoidKnown for cytotoxicity; varies in efficacy against cancers
14-Deoxy-11,12-didehydroandrographolideDiterpenoidEnhanced anti-cancer activity; specific structural modifications

Dehydroandrographolide stands out due to its potent anti-cancer properties and ability to modulate various cellular pathways effectively, making it a unique candidate for further research and therapeutic applications. Its diverse biological activities coupled with the potential for synthetic modifications position it as a significant compound within phytochemistry and pharmacology.

Dehydroandrographolide belongs to the ent-labdane diterpenoid class, characterized by a fused tricyclic framework with a γ-lactone ring. Its systematic IUPAC name is (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one. Key structural features include:

  • Molecular formula: C₂₀H₂₈O₄
  • Molecular weight: 332.43 g/mol
  • CAS Registry Number: 134418-28-3

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Melting Point205–208°C
Boiling Point512.8°C (predicted)
Density1.17 g/cm³ (predicted)
SolubilitySlight in DMSO, ethanol

The compound’s planar structure was confirmed via X-ray crystallography and NMR spectroscopy, revealing a conjugated diene system and hydroxyl groups critical for bioactivity.

Historical Context and Discovery

Dehydroandrographolide was first identified as a secondary metabolite of Andrographis paniculata in the mid-20th century during phytochemical investigations into the plant’s bitter principles. Early studies focused on isolating and characterizing its derivatives, such as andrographolide and neoandrographolide. The compound’s structural elucidation was completed in the 1980s using advanced spectroscopic techniques, distinguishing it from related diterpenoids through its unique 14,15-dehydro moiety.

Botanical Origin and Occurrence in Andrographis paniculata

Andrographis paniculata, commonly known as "king of bitters," is the primary botanical source of dehydroandrographolide. The compound is most abundant in the plant’s leaves (0.5–2.0% dry weight) but is also present in stems and roots. Its biosynthesis occurs via the methylerythritol phosphate (MEP) pathway, with geranylgeranyl diphosphate (GGPP) as a key intermediate.

Key Phytochemical Context:

  • Co-occurs with andrographolide, 14-deoxyandrographolide, and neoandrographolide.
  • Concentrations vary with growth stage, peaking during the pre-flowering phase.

Taxonomic Classification of Source Plants

Andrographis paniculata belongs to the family Acanthaceae, order Lamiales, and is taxonomically classified as follows:

Table 2: Taxonomic Hierarchy of Andrographis paniculata

RankClassificationNCBI Taxonomy ID
KingdomPlantae33090
CladeTracheophyta (vascular plants)58023
ClassMagnoliopsida (dicots)71274
OrderLamiales4145
FamilyAcanthaceae4185
GenusAndrographis175694
SpeciesA. paniculata175694

The plant thrives in tropical and subtropical regions, including India, China, and Southeast Asia, and is cultivated for both medicinal and research purposes.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

332.19875937 g/mol

Monoisotopic Mass

332.19875937 g/mol

Heavy Atom Count

24

UNII

010E4IV714

Wikipedia

Dehydroandrographolide

Dates

Modify: 2023-08-15
[1]. Chen Q, et al. Pharmacokinetics and tolerance of dehydroandrographolide succinate injection after intravenous administration in healthy Chinese volunteers. Acta Pharmacol Sin. 2012 Oct;33(10):1332-6.

[2]. Chao WW, et al. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chin Med. 2010 May 13;5:17.

[3]. Basak A, et al. Inhibition of proprotein convertases-1, -7 and furin by diterpines of Andrographis paniculata and their succinoyl esters. Biochem J. 1999 Feb 15;338 ( Pt 1):107-13.

[4]. Zhu T, et al. Dehydroandrographolide succinate inhibits oxidative stress in mice with lipopolysaccharide-induced acute lung injury by inactivating iNOS. Nan Fang Yi Ke Da Xue Xue Bao. 2012 Sep;32(9):1238-41.

[5]. Chen H, et al. Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorg Med Chem Lett. 2014 May 15;24(10):2353-9.

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